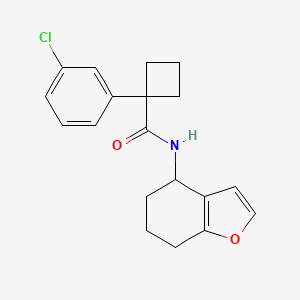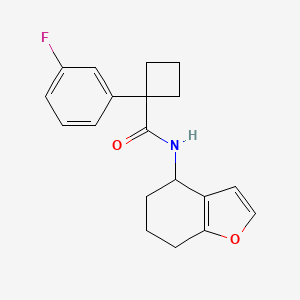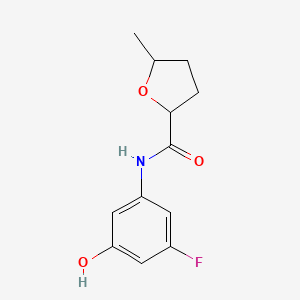![molecular formula C17H22N2O3 B7635245 N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7635245.png)
N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide, also known as CPP-115, is a compound that has gained attention in the scientific community due to its potential applications in the treatment of various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. Inhibition of this enzyme leads to increased levels of GABA, which is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity.
Mécanisme D'action
N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. Inhibition of this enzyme leads to increased levels of GABA, which is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. Increased GABA levels in the brain lead to a reduction in seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects:
N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. Additionally, N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide has been shown to reduce alcohol consumption in animal models of alcohol addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide is its high potency and selectivity for GABA transaminase inhibition. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide. One area of interest is the role of N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide in the treatment of epilepsy, particularly in drug-resistant cases. Additionally, there is potential for the use of N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide in the treatment of anxiety disorders, such as post-traumatic stress disorder (PTSD). Further research is also needed to determine the optimal dosing and administration of N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide for various neurological disorders.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-(methoxymethyl)benzoyl chloride with pyrrolidine, followed by the addition of cyclopropylamine. The resulting product is then purified by column chromatography to obtain N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide in high purity.
Applications De Recherche Scientifique
N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide has been extensively studied for its potential applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety disorders. In preclinical studies, N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. Additionally, N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide has been shown to reduce alcohol consumption in animal models of alcohol addiction.
Propriétés
IUPAC Name |
N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-22-11-12-4-6-13(7-5-12)17(21)19-10-2-3-15(19)16(20)18-14-8-9-14/h4-7,14-15H,2-3,8-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGJLDNDXJQPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea](/img/structure/B7635162.png)
![2-[(4-fluorophenyl)methylcarbamoylamino]-N-(2-methyl-1,3-benzoxazol-6-yl)pentanamide](/img/structure/B7635169.png)

![2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B7635180.png)

![N-[[4-(ethoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635206.png)

![5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one](/img/structure/B7635217.png)
![6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7635222.png)
![5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635229.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7635249.png)
![N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635252.png)
![1,3-dimethyl-N-quinolin-6-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7635258.png)